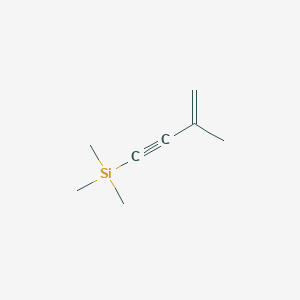

2-Methyl-4-trimethylsilyl-1-buten-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(3-methylbut-3-en-1-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-8(2)6-7-9(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGBALJHGYAWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342198 | |

| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18387-60-5 | |

| Record name | Trimethyl(3-methyl-3-buten-1-yn-1-yl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile organosilicon compound. As a specialized intermediate, its unique structural features—a terminal vinyl group, an internal alkyne, and a trimethylsilyl moiety—make it a valuable building block in organic synthesis. This document delves into its chemical and physical properties, outlines a general synthetic approach, explores its reactivity in key transformations, and provides essential safety information.

Core Molecular Properties

This compound, with the CAS number 18387-60-5, is a compound that merges the reactivity of a conjugated enyne system with the unique properties imparted by the trimethylsilyl (TMS) group.[1][2] The TMS group not only enhances the thermal stability of the molecule but also plays a crucial role in directing its reactivity and serving as a removable protecting group.[3]

Structural and Physical Characteristics

Table 1: Core Properties of this compound and a Related Analogue

| Property | This compound | 2-Methyl-4-trimethylsilyl-3-butyn-2-ol (Analogue) |

| CAS Number | 18387-60-5[1][2] | 5272-33-3[][5] |

| Molecular Formula | C₈H₁₄Si[1][6] | C₈H₁₆OSi[][5] |

| Molecular Weight | 138.28 g/mol [1] | 156.3 g/mol [][5] |

| IUPAC Name | trimethyl(3-methylbut-3-en-1-ynyl)silane[6] | 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol[] |

| SMILES | CC(=C)C#C(C)C[6] | CC(C)(C#C(C)C)O[] |

| Boiling Point | Data not available | 95°C (55 torr)[][5] |

| Melting Point | Data not available | 42-45°C[][5] |

| Density | Data not available | 0.882 g/cm³[][5] |

Note: The data for the analogue compound is provided for estimation purposes only and may not accurately reflect the properties of this compound.

Spectroscopic Characterization

While specific, experimentally verified spectra for this compound are not widely published, we can predict the expected signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm. The methyl group on the double bond would appear as a singlet around 1.8-2.0 ppm. The two vinylic protons should be visible as distinct singlets in the region of 5.0-5.5 ppm.

-

¹³C NMR: The carbon NMR would display a signal for the TMS methyl groups near 0 ppm. The quaternary carbons of the double bond and the alkyne would be found in the regions of 120-140 ppm and 80-100 ppm, respectively. The methyl carbon on the double bond would likely appear around 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C stretching frequency for the internal alkyne around 2175 cm⁻¹. The C=C stretch of the vinyl group would be observed near 1620 cm⁻¹. A strong Si-C stretching vibration is expected around 1250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 138. A prominent fragment would likely be the loss of a methyl group [M-15]⁺ at m/z = 123.

Synthesis and Handling

General Synthetic Approach

The synthesis of this compound would typically involve the silylation of a suitable precursor. A plausible synthetic route is the reaction of the Grignard reagent of 2-methyl-1-buten-3-yne (isopropenylacetylene) with trimethylsilyl chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Generalized):

-

Grignard Formation: To a solution of 2-methyl-1-buten-3-yne in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of ethylmagnesium bromide in THF is added dropwise at 0°C.

-

Silylation: After stirring for a period to ensure the formation of the acetylide, trimethylsilyl chloride is added to the reaction mixture.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Safety and Handling

A comprehensive review of the Safety Data Sheet (SDS) is crucial before handling this compound.

-

Hazards: this compound is a flammable liquid and vapor.

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wear protective gloves, clothing, and eye/face protection.

-

Ensure adequate ventilation during handling.

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It is primarily used as an intermediate in the synthesis of advanced silicon-containing compounds, novel polymers, and complex molecules in medicinal chemistry.[1]

The Role of the Trimethylsilyl Group

The TMS group serves two primary functions:

-

Protecting Group: It protects the terminal alkyne from reacting under conditions where it would otherwise be labile. The TMS group can be selectively removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne for further transformations.[7]

-

Directing Group and Reaction Partner: The steric and electronic effects of the TMS group can influence the regioselectivity of reactions at the adjacent alkyne.[3] Furthermore, under specific conditions, the C-Si bond itself can participate in cross-coupling reactions.[8]

Cross-Coupling Reactions

The alkyne and vinyl functionalities of this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures.

Caption: Reactivity profile of this compound.

-

Sonogashira Coupling: While the internal alkyne is silylated, the vinyl group can potentially participate in cross-coupling reactions. More commonly, the TMS group is first removed to generate the terminal alkyne, which can then readily undergo Sonogashira coupling with aryl or vinyl halides to form more complex conjugated enynes.

-

Stille Coupling: Similar to the Sonogashira reaction, the TMS-protected alkyne can be coupled with organostannanes in the presence of a palladium catalyst. The C-Si bond is generally stable under these conditions, allowing for selective reaction at other sites if present, or after deprotection.[8]

-

Heck Coupling: The vinyl group of the molecule can act as a coupling partner in Heck reactions with aryl or vinyl halides, leading to the formation of substituted dienes.

Cycloaddition Reactions

The conjugated enyne system can participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings. The regioselectivity of such reactions can be influenced by the electronic and steric nature of the substituents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a vinyl group, a TMS-protected alkyne, and a methyl substituent provides multiple avenues for synthetic transformations. While detailed experimental data for this specific compound is sparse in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of trimethylsilyl-protected alkynes and conjugated enynes. This guide provides a foundational understanding of its properties and synthetic potential, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. Silane, trimethyl(3-methyl-1-butynyl)-. National Center for Biotechnology Information. Available from: [Link]

- Larson, G. F. Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry, 2018.

- Sigma-Aldrich.

- BenchChem. Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. 2025.

- CymitQuimica. SAFETY DATA SHEET: Tris(trimethylsilyl)silane. 2024.

- Tokyo Chemical Industry (India) Pvt. Ltd. SAFETY DATA SHEET: 3-Buten-1-yl(trimethyl)silane. 2025.

-

PubChem. Silane, 1,3-butadiynyltrimethyl-. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. tris(trimethylsilyl)silane. Available from: [Link]

-

National Institute of Standards and Technology. Silane, trimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Rogachev, V. O., et al. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. RSC Advances, 2024.

- Hatanaka, Y., & Hiyama, T. Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... Available from: [Link]

-

ResearchGate. 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer (entry 7 in Table 2).. Available from: [Link]

-

PubChem. Trimethylsilyl radical. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane. Available from: [Link]

-

PubChem. Trimethylsilane. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. CAS No : 18387-60-5 | Product Name : this compound. Available from: [Link]

-

Wikipedia. Trimethylsilane. Available from: [Link]

-

Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical .... Available from: [Link]

-

National Institute of Standards and Technology. 1-Buten-3-yne, 2-methyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C8H14Si) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. Cas 5272-33-3,2-METHYL-4-TRIMETHYLSILYL-3-BUTYN-2-OL | lookchem [lookchem.com]

A Technical Guide to the Synthesis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne via Sonogashira Cross-Coupling

Introduction: The Strategic Value of Silylated Enynes

In the landscape of modern organic synthesis, conjugated enynes (compounds containing adjacent double and triple carbon-carbon bonds) are pivotal structural motifs. They serve as versatile intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The target molecule, 2-Methyl-4-trimethylsilyl-1-buten-3-yne , is a valuable building block that combines the reactivity of a conjugated enyne with the synthetic utility of a trimethylsilyl (TMS) group. The TMS group not only enhances the thermal stability of the alkyne but also serves as a masked terminal alkyne, which can be revealed for subsequent transformations under specific conditions.[3][4]

This guide provides an in-depth examination of the predominant and most efficient method for its synthesis: the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. We will dissect the mechanistic underpinnings, provide a field-proven experimental protocol, and explore the causality behind critical experimental choices, offering a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Synthetic Strategy: The Sonogashira Reaction

The formation of the C(sp²)-C(sp) bond in this compound is ideally achieved through the Sonogashira cross-coupling reaction.[5] This reaction facilitates the coupling of a terminal alkyne with a vinyl halide. For our target molecule, the logical disconnection points to two primary reactants: trimethylsilylacetylene (the silylacetylene component) and a 2-halopropene , such as 2-bromopropene (the vinyl halide component).

The overall transformation is outlined below:

Caption: General schematic for the synthesis of the target enyne.

Mechanistic Deep Dive: The Dual Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is widely understood to operate via two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[6][7]

Caption: A streamlined workflow for the synthesis and purification of the target enyne.

Materials & Equipment:

-

Reactants: Trimethylsilylacetylene, 2-Bromopropene

-

Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide [CuI]

-

Base/Solvent: Triethylamine (NEt₃) or Diisopropylamine (DIPEA), freshly distilled

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes, TLC plates, column chromatography setup.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) species is oxygen-sensitive.

-

Reagent Charging: To the flask, add anhydrous THF and triethylamine (typically a 2:1 to 1:1 ratio). Degas the solvent mixture by bubbling with inert gas for 15-20 minutes.

-

Addition of Substrates: Add trimethylsilylacetylene (1.2 equivalents) followed by 2-bromopropene (1.0 equivalent) via syringe.

-

Catalyst Introduction: In a separate, small vessel, weigh out PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%). Add the catalysts to the reaction flask under a positive flow of inert gas. The reaction mixture typically turns from a colorless/pale yellow to a darker, hazy suspension.

-

Reaction Execution & Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). [8]The reaction is complete upon the disappearance of the limiting reagent (2-bromopropene). This typically takes 2-6 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane gradient to afford the pure product. [8][9]8. Characterization: Confirm the identity and purity of the isolated product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation & Characterization

The successful synthesis should yield this compound as a clear liquid. The following table summarizes representative data for this synthesis.

| Parameter | Value / Observation | Rationale / Causality |

| Molecular Formula | C₈H₁₄Si | Confirmed by High-Resolution Mass Spectrometry (HRMS). [10] |

| Molecular Weight | 138.28 g/mol | Theoretical value used for stoichiometric calculations. [11] |

| Typical Yield | 75-90% | Yield is dependent on the purity of reagents and strict adherence to anaerobic conditions. |

| ¹H NMR (CDCl₃) | δ ~5.3 (s, 2H), ~1.9 (s, 3H), ~0.2 (s, 9H) | Vinyl protons appear around 5.3 ppm, the methyl group on the double bond near 1.9 ppm, and the TMS protons as a sharp singlet at ~0.2 ppm. |

| ¹³C NMR (CDCl₃) | δ ~127, 122, 104, 95, 23, 0 | Signals correspond to the vinyl, alkynyl, methyl, and TMS carbons. |

| IR (neat) | ν ~2150 cm⁻¹ (C≡C), ~1610 cm⁻¹ (C=C) | Characteristic stretches for the alkyne and alkene functional groups. |

Conclusion

The Sonogashira cross-coupling reaction provides a robust, reliable, and high-yielding pathway for the synthesis of this compound from silylacetylenes. By understanding the intricate dual catalytic mechanism, researchers can make informed decisions regarding the selection of catalysts, bases, and reaction conditions to optimize outcomes. The protocol detailed herein represents a field-validated workflow that, when executed with attention to anaerobic technique and careful monitoring, serves as a trustworthy method for accessing this valuable synthetic intermediate.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (2024). Sonogashira coupling. [Link]

-

Vedantu. (2024). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

BYJU'S. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (2012). Enyne synthesis. [Link]

-

PubChem. (2026). This compound. [Link]

-

ResearchGate. (2009). Preparation of Conjugated Enynes and Arylacetylenic Compounds from Arylalkynols using Alumina in Dry Media. [Link]

-

Journal of Chemical Education. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Pearson. (2024). Sonogashira Coupling Reaction Exam Prep. [Link]

-

MySkinRecipes. (2024). This compound. [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

- 1. Enyne synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. gelest.com [gelest.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. PubChemLite - this compound (C8H14Si) [pubchemlite.lcsb.uni.lu]

- 11. This compound [myskinrecipes.com]

An In-depth Technical Guide to Trimethyl(3-methylbut-3-en-1-yn-1-yl)silane (CAS 18387-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trimethyl(3-methylbut-3-en-1-yn-1-yl)silane (CAS 18387-60-5). As a functionalized enyne bearing a trimethylsilyl group, this compound represents a versatile building block in modern organic synthesis. This document delves into its structural characterization, offering predicted spectroscopic data and discussing its potential applications, particularly in the realm of medicinal chemistry and materials science. The guide also presents a plausible synthetic protocol and explores the rich reactivity of the constituent alkynylsilane and vinylidene moieties, providing researchers with a foundational understanding for its strategic implementation in complex molecular design and synthesis.

Introduction

Trimethyl(3-methylbut-3-en-1-yn-1-yl)silane is a specialized organosilicon compound that features a conjugated enyne system. The presence of a terminal vinylidene group and a trimethylsilyl-protected alkyne makes it a molecule of significant interest for synthetic chemists. The trimethylsilyl group not only serves as a robust protecting group for the terminal alkyne but also modulates the reactivity of the triple bond, enabling a range of selective transformations.[1] This guide aims to be a key resource for professionals in drug development and materials science by consolidating critical technical information and exploring the synthetic potential of this unique chemical entity. Such silylated enynes are valuable intermediates in the construction of complex molecular architectures due to their ability to participate in a variety of coupling and cyclization reactions.[2][3]

Chemical Structure and Properties

The chemical structure of CAS 18387-60-5 is characterized by a four-carbon chain with a double bond between C1 and C2 (as part of a methyl-substituted vinylidene group) and a triple bond between C3 and C4. A trimethylsilyl group is attached to the terminal carbon of the alkyne.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 18387-60-5 |

| IUPAC Name | trimethyl(3-methylbut-3-en-1-yn-1-yl)silane |

| Synonyms | 2-Methyl-4-trimethylsilyl-1-buten-3-yne |

| Molecular Formula | C₈H₁₄Si |

| Molecular Weight | 138.28 g/mol |

| SMILES | CC(=C)C#C(C)C |

| Physical Form | Liquid |

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for trimethyl(3-methylbut-3-en-1-yn-1-yl)silane, this section provides predicted data based on the analysis of its functional groups and data from analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group, the methyl group on the double bond, and the vinylidene protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH₃)₃ | ~0.2 | Singlet | 9H |

| C=C-CH₃ | ~1.9 | Singlet | 3H |

| C=CH₂ | ~5.3 | Singlet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the methyl and trimethylsilyl groups.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~0 |

| C=C-CH₃ | ~22 |

| C≡C-Si | ~90 |

| C≡C | ~105 |

| C=CH₂ | ~125 |

| C=C-CH₃ | ~140 |

FTIR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the C=C double bond, the C≡C triple bond, and the C-H bonds.

Predicted FTIR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| =C-H (vinylidene) | Stretching | ~3100-3000 | Medium |

| C-H (methyl, TMS) | Stretching | ~2960-2850 | Strong |

| -C≡C- (internal alkyne) | Stretching | ~2150-2100 | Weak to Medium |

| C=C (vinylidene) | Stretching | ~1630 | Weak to Medium |

| Si-CH₃ | Bending | ~1250 and ~840 | Strong |

| =C-H (vinylidene) | Bending (out-of-plane) | ~900-690 | Strong |

Mass Spectrometry

The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): m/z = 138

-

Major Fragments:

-

m/z = 123 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z = 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, a very common and stable fragment for TMS-containing compounds.[4]

-

Synthesis and Reactivity

Trimethyl(3-methylbut-3-en-1-yn-1-yl)silane is a valuable synthetic intermediate.[2][5] Its synthesis and subsequent reactions are central to its utility.

Proposed Synthesis

A plausible and efficient synthesis of trimethyl(3-methylbut-3-en-1-yn-1-yl)silane involves the silylation of a suitable terminal alkyne precursor. A common method for the C-silylation of terminal alkynes is through a carboxylate-catalyzed, metal-free protocol using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).[6]

Caption: Proposed synthetic workflow for trimethyl(3-methylbut-3-en-1-yn-1-yl)silane.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-methyl-1-buten-3-yne in an anhydrous solvent such as tetrahydrofuran (THF), add a catalytic amount of tetramethylammonium pivalate (TMAP).

-

Addition of Silylating Agent: Add N,O-bis(trimethylsilyl)acetamide (BSA) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, quench the reaction and purify the product by column chromatography on silica gel to yield the desired trimethyl(3-methylbut-3-en-1-yn-1-yl)silane.

Causality of Experimental Choices:

-

Metal-Free Catalysis: The use of a carboxylate catalyst like TMAP provides a mild and environmentally benign alternative to traditional metal-catalyzed silylations.[6]

-

BSA as Silyl Source: BSA is a commercially available, easy-to-handle, and effective silylating agent for this type of transformation.[6]

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the silylated product.

Reactivity and Synthetic Applications

The synthetic utility of trimethyl(3-methylbut-3-en-1-yn-1-yl)silane stems from the distinct reactivity of its functional groups.

-

The Trimethylsilyl Group: This group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne. This deprotected alkyne can then participate in a variety of reactions, including the Sonogashira coupling, click chemistry, and other metal-catalyzed transformations.[1][7]

-

The Enyne System: The conjugated enyne moiety is a versatile functional handle for various synthetic transformations. It can undergo cycloaddition reactions, metathesis, and other transition metal-catalyzed reactions to construct complex carbocyclic and heterocyclic frameworks.[3]

Sources

- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.org [mdpi.org]

An In-Depth Technical Guide to 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile organosilicon reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis, characteristic reactivity, and key applications, grounding all claims in authoritative scientific literature.

Core Molecular Profile

This compound, bearing the CAS Number 18387-60-5, is a specialized intermediate in organic synthesis.[1] Its structure uniquely combines a terminal alkene (vinyl group), an internal alkyne, and a trimethylsilyl (TMS) protecting group. This arrangement of functional groups provides a powerful platform for complex molecular construction.

The TMS group serves a critical dual function: it acts as a sterically bulky protecting group for the terminal alkyne, preventing unwanted side reactions, and it offers a handle for facile deprotection or further functionalization. The conjugated enyne system is highly reactive and participates in a variety of transformations, making it a valuable building block.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄Si | [1][2] |

| Molecular Weight | 138.28 g/mol | [3][4] |

| Monoisotopic Mass | 138.08647 Da | [2] |

| CAS Number | 18387-60-5 | [1] |

| Canonical SMILES | CC(=C)C#C(C)C | [2][5] |

| InChIKey | HRGBALJHGYAWBL-UHFFFAOYSA-N | [2][5] |

Synthesis and Characterization

The synthesis of silylated enynes like this compound typically involves the strategic introduction of the trimethylsilyl group onto a suitable hydrocarbon backbone. A common and logical approach involves the deprotonation of a terminal alkyne followed by quenching with a silicon electrophile.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be conceptualized starting from a readily available precursor, such as 2-methyl-1-buten-3-yne. The workflow is based on well-established principles of organometallic chemistry.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on standard procedures for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Starting Material: 2-Methyl-1-buten-3-yne is dissolved in anhydrous THF and added to the reaction flask.

-

Deprotonation: An organometallic base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel to the stirred solution. The reaction is allowed to proceed for 1 hour, during which the terminal alkyne is deprotonated to form the corresponding lithium acetylide. The causality here is the high basicity of the organolithium reagent, which readily abstracts the acidic acetylenic proton.

-

Silylation: Freshly distilled chlorotrimethylsilane (TMSCl) is added dropwise to the reaction mixture. The reaction is stirred for an additional 2-3 hours, allowing it to warm gradually to room temperature. The nucleophilic acetylide attacks the electrophilic silicon center of TMSCl, displacing the chloride and forming the C-Si bond.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would be expected to show distinct signals for the vinyl protons (=CH₂) as two singlets or narrow doublets near 4.8-5.5 ppm, a singlet for the methyl group on the double bond (~1.8 ppm), and a sharp singlet integrating to 9 protons for the trimethylsilyl group (~0.2 ppm).

-

¹³C NMR: Key signals would include those for the quaternary carbons of the alkyne, the sp² carbons of the alkene, the methyl carbon, and the characteristic upfield signal for the TMS carbons.

-

IR Spectroscopy: A strong, sharp absorption band around 2150-2175 cm⁻¹ would indicate the C≡C triple bond. The C=C stretch would appear around 1620-1640 cm⁻¹. A strong peak near 1250 cm⁻¹ is characteristic of the Si-CH₃ bond.

Key Reactions and Mechanistic Insights

The utility of this compound stems from the reactivity of its enyne and silyl moieties. It is a valuable partner in various coupling and cycloaddition reactions.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, essential for creating conjugated systems found in pharmaceuticals and organic materials.[6] In this context, the trimethylsilyl group acts as a removable protecting group.

Workflow:

-

Deprotection: The TMS group is selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol to reveal the terminal alkyne.

-

Coupling: The resulting terminal enyne is then coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][7][8]

Caption: General workflow for a Sonogashira cross-coupling reaction.

This two-step sequence allows for the regioselective synthesis of complex conjugated molecules, which is a significant advantage in targeted drug synthesis.[6]

Diels-Alder Reaction

The enyne structure can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[9][10] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol, a common motif in natural products and drug molecules.

-

Reactivity Principle: The reaction occurs between a conjugated diene and a dienophile (in this case, the double bond of the enyne) to form a cyclohexene derivative.[9] The electron-withdrawing nature of the adjacent silyl-alkyne system can influence the reactivity of the alkene dienophile. The reaction's efficiency is governed by the electronic properties of both the diene (electron-rich is preferred) and the dienophile.

Hydrosilylation

Hydrosilylation of the enyne system can lead to the formation of silyl-substituted dienes.[4] The regioselectivity of this reaction—determining where the silyl group and hydrogen atom add across the triple bond—can often be controlled by the choice of catalyst, providing access to a variety of structurally diverse dienes for further synthetic elaboration.[4]

Applications in Research and Development

The unique structure of this compound makes it a strategic intermediate in fields where precise molecular architecture is paramount.

-

Drug Development: The ability to participate in cross-coupling reactions makes this molecule a key building block for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The rigid, linear scaffold provided by the alkyne is a common feature in enzyme inhibitors and receptor agonists.

-

Materials Science: Silylated enynes are precursors to advanced materials.[2] They are used in the synthesis of novel polymers, semiconducting materials, and liquid crystals where the conjugated π-system imparts desirable electronic or optical properties.[2]

-

Nanotechnology: As a molecular building block, it can be used to construct well-defined nanoscale structures and functionalized surfaces.[2]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its combination of a reactive enyne system and a versatile trimethylsilyl group provides chemists with a reliable and adaptable platform for building molecular complexity. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the demanding fields of drug discovery and advanced materials science.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol. [Link]

-

MDPI. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. [Link]

-

ResearchGate. Applications of Conjugated Polyunsaturated Silanes to Organic Synthesis. [Link]

-

ResearchGate. Regiodivergent Hydrosilylation of Polar Enynes to Synthesize Site‐Specific Silyl‐Substituted Dienes. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. [Link]

Sources

- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds | MDPI [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels–Alder Reaction [sigmaaldrich.com]

Spectroscopic Characterization of 2-Methyl-4-trimethylsilyl-1-buten-3-yne: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Methyl-4-trimethylsilyl-1-buten-3-yne (CAS: 18387-60-5), a versatile bifunctional molecule utilized in advanced organic synthesis. As a Senior Application Scientist, the following discourse is built upon foundational spectroscopic principles and field-proven insights to offer a predictive but robust characterization of this compound for researchers, scientists, and professionals in drug development and materials science. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established knowledge to construct a reliable spectroscopic profile.

The unique structure of this enyne, featuring a terminal vinyl group, an internal alkyne, and a trimethylsilyl (TMS) protecting group, gives rise to a distinct and interpretable set of data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. Understanding this spectroscopic fingerprint is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Analytical Workflow

The logical first step in any characterization is to define the structure and outline the analytical workflow. The molecule possesses several key features that will be interrogated by different spectroscopic methods.

Caption: Molecular structure with key atoms labeled.

The analytical process follows a logical sequence, beginning with non-destructive techniques like NMR and IR to confirm the core structure and functional groups, followed by destructive analysis with MS to confirm molecular weight and fragmentation patterns.

Caption: A typical workflow for spectroscopic characterization.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this compound, we predict four unique proton signals. The standard for referencing ¹H NMR is tetramethylsilane (TMS), whose protons are defined as 0.0 ppm[1][2].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Protons | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|---|

| a | -Si(CH ₃)₃ | ~ 0.15 | Singlet (s) | Protons on a TMS group are highly shielded and characteristically appear very upfield, close to the TMS reference[3]. The nine protons are equivalent, resulting in a strong singlet. |

| b | =C(CH ₃) | ~ 1.90 | Singlet (s) or narrow multiplet | This methyl group is on an sp² carbon. It has no adjacent protons to couple with, but may show very weak long-range (allylic) coupling to the vinyl protons. It is expected to appear as a sharp singlet[4]. |

| c | =CH ₂ | ~ 5.35 | Singlet (s) or narrow multiplet | These two geminal vinyl protons are equivalent due to free rotation around the C2-C3 single bond. They are deshielded by the double bond, placing them in the typical vinylic region (4.5-6.5 ppm)[5]. Long-range coupling to the methyl group may cause slight broadening. |

Causality in Chemical Shifts:

-

TMS Protons (a): The electropositive nature of silicon results in significant shielding of the attached methyl protons, shifting their resonance far upfield to a region (0.1-0.2 ppm) that is almost diagnostic for the TMS group[3].

-

Vinyl Protons (c): The π-electron cloud of the C=C double bond induces a local magnetic field that deshields the attached protons, causing them to resonate at a much higher chemical shift (downfield) compared to alkane protons[6].

-

Methyl Protons (b): While attached to an sp² carbon, these protons are not directly in the deshielding zone of the double bond's π-system to the same extent as the vinyl protons, resulting in a more moderate chemical shift around 1.9 ppm[4].

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the unique carbon environments within the molecule. Spectra are typically proton-decoupled, meaning each unique carbon appears as a singlet[7]. We predict six distinct carbon signals for this molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Hybridization | Predicted δ (ppm) | Rationale |

|---|---|---|---|

| -Si(CH₃)₃ | sp³ | ~ 0.0 | The carbons of the TMS group are highly shielded by the silicon atom, appearing very close to the 0 ppm reference[8]. |

| =C(CH₃) | sp³ | ~ 23.0 | This methyl carbon is attached to an sp² carbon, placing it in the typical upfield alkyl region. |

| C≡C-Si | sp | ~ 85.0 | An sp-hybridized carbon of the alkyne. The attachment to silicon causes a slight upfield shift compared to a carbon-attached alkyne carbon. |

| C=C-C≡ | sp | ~ 95.0 | The second sp-hybridized carbon of the alkyne, shifted slightly downfield due to its proximity to the electronegative sp² carbon center. |

| =CH₂ | sp² | ~ 124.0 | The terminal sp² carbon of the alkene is in the typical chemical shift range for vinylic carbons (120-160 ppm)[9]. |

| =C(CH₃) | sp² | ~ 130.0 | The quaternary sp² carbon is also in the alkene region, typically slightly more downfield than the =CH₂ it is attached to. |

Expertise in Spectral Interpretation: The chemical shifts of the two alkyne carbons are a key feature. While both are sp-hybridized (typically 65-90 ppm)[8][9], the carbon directly bonded to the silicon atom will be more shielded and appear further upfield than the one bonded to the sp² center of the butene moiety. This differentiation is crucial for unambiguous signal assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic bond vibration frequencies.

Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Bond | Vibration Type | Intensity | Significance |

|---|---|---|---|---|

| ~ 3080 | =C-H | Stretching | Medium | Confirms the presence of hydrogens on the sp² carbons of the alkene[10][11]. |

| ~ 2960 | -C-H | Stretching | Medium-Strong | Corresponds to the sp³ C-H bonds in the methyl and trimethylsilyl groups[12]. |

| ~ 2175 | C≡C | Stretching | Weak-Medium | A key diagnostic peak for the internal alkyne. The intensity is often weak for internal alkynes due to the symmetry of the bond[10][13][14]. |

| ~ 1625 | C=C | Stretching | Medium | Confirms the presence of the carbon-carbon double bond of the vinyl group[15][16]. |

| ~ 1250 & 840 | Si-C | Stretching/Bending | Strong | These two strong, sharp peaks are highly characteristic of the trimethylsilyl (TMS) group and serve as a definitive marker for its presence[17][18]. |

Trustworthiness Through Self-Validation: The presence of all these key bands provides a self-validating system. For instance, observing the C≡C stretch at ~2175 cm⁻¹ alongside the strong Si-C bands at ~1250 and ~840 cm⁻¹ provides high confidence in the trimethylsilyl-alkyne substructure. The absence of a broad band at ~3300-3600 cm⁻¹ would confirm the absence of O-H contamination (e.g., from hydrolysis).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular ion (M⁺) is formed by the loss of an electron, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The calculated exact mass is 138.0865. The molecular ion peak is therefore expected at m/z = 138 . This peak may be of low intensity due to the instability of the ion.

-

Key Fragments:

-

m/z = 123 (Base Peak): Loss of a methyl radical (•CH₃, 15 Da) from the TMS group is a highly favorable fragmentation pathway for silyl compounds, resulting in a stable silicon-centered cation[19][20]. This [M-15]⁺ fragment is very often the most abundant ion (the base peak).

-

m/z = 73: This strong signal corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺ , another hallmark of TMS-containing compounds[21]. It arises from the cleavage of the Si-C(alkyne) bond.

-

Caption: Major predicted fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the generation of high-quality, trustworthy data, standardized methodologies must be employed.

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer at 298 K.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

-

IR Spectroscopy:

-

Place a single drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Process the data to present it in terms of transmittance or absorbance.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.

-

Use a standard non-polar GC column (e.g., DB-5ms) with a suitable temperature program.

-

Ionize the eluted compound using a standard Electron Ionization (EI) source at 70 eV.

-

Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer, scanning a mass range of m/z 40-400.

-

Conclusion

The spectroscopic profile of this compound is highly characteristic. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, with the upfield TMS signals being unmistakable. IR spectroscopy provides definitive evidence of the key alkene, alkyne, and Si-C functionalities. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the loss of a methyl group and the formation of the trimethylsilyl cation. Together, these techniques provide a robust, self-validating system for the unambiguous identification and characterization of this important synthetic building block.

References

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

-

Request PDF. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. [Link]

-

Reusch, W. (n.d.). 8: Alkenes and Alkynes. Chemistry LibreTexts. [Link]

-

Request PDF. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Soderberg, T. (2019). 11.8: Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ResearchGate. (2025). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film. [Link]

-

Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). 13C chemical shifts (6, ppm downfield from TMS) and assignments for some E-l-silyl-1- alkenes. [Link]

-

Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice. YouTube. [Link]

-

Unknown. (n.d.). The features of IR spectrum. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

SpectraBase. (n.d.). 1-TRIMETHYLSILYLINDEN. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Prakash Shikshan Sansthan. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. [Link]

-

The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Scribd. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Journal of the American Chemical Society. (n.d.). Use of the O-trimethylsilyl group in conformational analysis and in carbon-13 nuclear magnetic resonance spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). Silane, 1,3-butadiynyltrimethyl-. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

TU Chemnitz. (n.d.). Infrared spectroscopy of bonded silicon wafers. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Applied Physics Letters. (n.d.). Silicon wafer bonding studied by infrared absorption spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Variations on the chemical shift of TMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. researchgate.net [researchgate.net]

- 18. gelest.com [gelest.com]

- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Sila-Shield: A Technical Guide to the Discovery and Strategic Application of Silyl-Protected Alkynes in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among the diverse array of protecting groups, silyl ethers have emerged as the preeminent choice for masking the acidic proton of a terminal al-kyne, offering a versatile toolkit for chemists. This guide provides a comprehensive exploration of the discovery, history, and practical application of silyl-protected alkynes. It delves into the causal logic behind experimental choices, from the selection of the appropriate silyl group to the nuanced conditions for its installation and cleavage. Detailed, field-proven protocols, mechanistic insights, and a comparative analysis of common silyl protecting groups are presented to equip researchers with the knowledge to strategically deploy these critical synthetic tools in pharmaceutical and natural product synthesis.

A Historical Perspective: The Genesis of Silyl-Alkyne Chemistry

The journey of silyl-protected alkynes from laboratory curiosity to indispensable tool is a testament to the enabling power of synthetic methodology. While the reactivity of organosilicon compounds was explored in the early 20th century, their strategic application as protecting groups for the notoriously reactive terminal alkyne functionality came much later.

The foundational work can be traced back to the late 1950s. In a seminal 1959 publication, Birkofer, Ritter, and Dickopp described the synthesis of silylacetylenes, laying the groundwork for their future use.[1] However, it was not until 1972 that the concept of using silyl groups as a deliberate protective strategy for terminal alkynes in oxidative coupling reactions was explicitly detailed by Eastmond and Walton.[2] This work highlighted the ability of the silyl group to mask the acidic alkyne proton, preventing unwanted side reactions and enabling controlled carbon-carbon bond formation.

This innovation unlocked new possibilities in the synthesis of polyynes and other complex conjugated systems. The subsequent development of a diverse palette of silylating agents with varying steric and electronic properties, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), further expanded the synthetic chemist's arsenal, allowing for orthogonal protection strategies in the synthesis of polyfunctional molecules.

The Chemist's Toolkit: A Comparative Analysis of Silyl Protecting Groups

The selection of an appropriate silyl protecting group is a critical strategic decision in the design of a synthetic route. The choice hinges on a careful consideration of the stability of the protecting group to various reaction conditions and the mildness of the conditions required for its eventual removal. The stability of silyl-protected alkynes generally mirrors that of silyl ethers, with steric hindrance around the silicon atom being the primary determinant of stability.[3]

| Protecting Group | Abbreviation | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) | Key Characteristics & Applications |

| Trimethylsilyl | TMS | 1 | 1 | The most labile of the common silyl groups. Easily cleaved under very mild acidic or basic conditions. Useful for protecting alkynes that need to be unmasked early in a synthetic sequence. |

| Triethylsilyl | TES | 64 | 10-100 | Offers a moderate increase in stability over TMS. Can be selectively removed in the presence of bulkier silyl groups. |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 | A robust and widely used protecting group. Stable to a broad range of non-acidic and non-fluoride reaction conditions. Its removal typically requires fluoride sources or stronger acidic conditions. |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Significantly more stable than TBS due to the steric bulk of the three isopropyl groups.[3] Ideal for protecting alkynes that must endure harsh reaction conditions. Can be retained while other less hindered silyl groups are cleaved. |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Offers exceptional stability, particularly towards acidic conditions. The phenyl groups provide additional electronic stability. |

Data compiled from various sources and represents the relative rates of hydrolysis for the corresponding silyl ethers, which serves as a reliable proxy for the stability of silyl-protected alkynes.[3]

The strategic deployment of these protecting groups with their distinct stability profiles enables complex, multi-step syntheses where different alkynes can be deprotected at specific stages, a concept known as orthogonal protection.

The Silylation of Terminal Alkynes: Mechanism and Protocols

The introduction of a silyl group onto a terminal alkyne proceeds via the deprotonation of the acidic acetylenic hydrogen followed by quenching of the resulting acetylide with a silyl halide. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Mechanism of Silylation

The generally accepted mechanism involves the in-situ formation of a highly reactive silylating agent. For instance, when using imidazole as a base with a silyl chloride, an imidazolium intermediate is generated, which then acts as a silyl transfer reagent.

Sources

The Trimethylsilyl Alkyne: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylsilyl (TMS) group, when attached to a terminal alkyne, is far more than a simple protecting group. It is a powerful modulator of reactivity, influencing the steric and electronic properties of the alkyne and enabling a diverse array of synthetic transformations.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the reactivity of TMS-alkynes, moving beyond their protective role to elucidate their utility as versatile building blocks in modern organic synthesis, with a particular focus on applications in medicinal chemistry and drug development. We will delve into the principles governing their stability and deprotection, their participation in key carbon-carbon bond-forming reactions, and their unique reactivity in cycloadditions and addition reactions. Through detailed mechanistic discussions, validated experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to strategically employ TMS-alkynes in the synthesis of complex molecular architectures.

Introduction: The Dual Nature of the Trimethylsilyl Group on an Alkyne

The terminal alkyne is a cornerstone functional group in medicinal chemistry, valued for its linear geometry, unique electronic character, and diverse reactivity.[5][6][7] However, the acidic nature of the terminal proton necessitates the use of protecting groups to prevent unwanted side reactions during many synthetic operations.[8] The trimethylsilyl (TMS) group has emerged as one of the most widely used protecting groups for terminal alkynes due to its ease of introduction, general stability, and facile removal under specific and mild conditions.[9]

Beyond this protective function, the TMS group actively influences the alkyne's reactivity. Its steric bulk can direct the regioselectivity of certain reactions, while its electronic effects, including the α-silyl effect, can stabilize reaction intermediates.[1][2] This dual role as both a protecting group and a reactivity modulator makes TMS-alkynes invaluable tools for the synthetic chemist. This guide will explore this duality, providing a detailed understanding of how to leverage the properties of the TMS group to achieve specific synthetic outcomes.

Stability and Deprotection: A Controllable Lability

A key advantage of the TMS protecting group is its predictable lability. It is generally stable under neutral conditions and in many transition-metal-catalyzed reactions, but can be readily cleaved under acidic, basic, or fluoride-mediated conditions.[9][10] This selective removal allows for the unmasking of the terminal alkyne at the desired stage of a synthetic sequence.

General Stability Profile

The stability of the TMS group on an alkyne is significantly lower than that of bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).[9][10] This makes the TMS group ideal for situations where mild deprotection conditions are required to avoid affecting other sensitive functional groups in the molecule.

Table 1: General Stability of Trimethylsilyl-Protected Alkynes

| Reaction Condition | Stability of TMS-Alkyne |

| Neutral (e.g., many transition-metal catalyses) | Generally Stable[9] |

| Radical Reactions | Stable[9] |

| Strong Acids | Labile[9][10] |

| Strong Bases | Labile[9][10] |

| Fluoride Ion Sources (e.g., TBAF) | Labile[9] |

Deprotection Methodologies

The removal of the TMS group, or protiodesilylation, is a fundamental transformation in the use of TMS-alkynes. The choice of deprotection method is dictated by the substrate's tolerance to the reaction conditions.

Tetrabutylammonium fluoride (TBAF) is a highly effective and commonly used reagent for cleaving the silicon-carbon bond. The high affinity of the fluoride ion for silicon drives this reaction.[9]

Experimental Protocol: Deprotection of a Trimethylsilyl-Alkyne using TBAF

Materials:

-

Trimethylsilyl-protected alkyne (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically as a 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or other suitable organic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the TBAF solution (1.1 equiv) dropwise at room temperature.[9]

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.[11]

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.[9]

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then with brine.[9][11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[9]

-

Filter and concentrate the solution under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.[9][11]

A mild and economical method for TMS deprotection involves the use of a base such as potassium carbonate in methanol.[11][12][13] This method is often preferred when the substrate is sensitive to fluoride ions.

Experimental Protocol: Base-Catalyzed Deprotection of a Trimethylsilyl-Alkyne

Materials:

-

Trimethylsilyl-protected alkyne (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.2 equiv)[11]

-

Methanol (MeOH)

-

Diethyl ether or other suitable organic solvent

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the TMS-alkyne in methanol, add a catalytic amount of potassium carbonate.[13]

-

Stir the mixture at room temperature under an inert atmosphere for 1-2 hours, monitoring by TLC.[11][13] Leaving the reaction for extended periods can sometimes lead to a reduction in yield.[13]

-

Once the reaction is complete, concentrate the mixture in vacuo.[13]

-

Dilute the residue with diethyl ether, then wash with water and brine.[11][13]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the terminal alkyne.[13]

Table 2: Comparison of Common Deprotection Methods for TMS-Alkynes

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Common and effective, but TBAF can be basic. |

| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used.[11] |

| Silver-Catalyzed | Silver nitrate (AgNO₃) | Not specified | Not specified | Not specified | Not specified | A newer method that can offer chemoselectivity.[14] |

Note: Yields and conditions are generalized and will vary depending on the specific substrates.[9]

Mechanistic Insights into Deprotection

The mechanisms for fluoride-mediated and base-catalyzed deprotection proceed through different pathways, which is crucial for understanding potential side reactions and for troubleshooting.

Caption: Mechanisms for fluoride- and base-mediated TMS-alkyne deprotection.

Reactivity in Carbon-Carbon Bond Forming Reactions

TMS-alkynes are not merely protected terminal alkynes; they are active participants in a variety of powerful C-C bond-forming reactions. The TMS group can be retained during the coupling reaction and removed in a subsequent step, or in some cases, the reaction conditions can be tuned to effect a one-pot coupling and deprotection.[9]

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[15][16][17] TMS-alkynes are excellent coupling partners in this reaction. The C-Si bond is generally stable under standard Sonogashira conditions, allowing for the selective coupling at a different position in the molecule.[2][9][18]

Caption: General workflow for a Sonogashira coupling followed by deprotection.

In some instances, modified Sonogashira conditions can activate the C-Si bond for coupling, providing a direct route to the coupled product without a separate deprotection step.[2][18]

Cadiot-Chodkiewicz Coupling

Bulky trialkylsilyl-protected alkynes, including TMS-alkynes, are effective partners in the Cadiot-Chodkiewicz cross-coupling reaction with bromoalkynes to generate unsymmetrical diynes.[19] The silyl group provides stability and facilitates handling compared to the gaseous acetylene.[19]

Cycloaddition Reactions: The Directing Influence of the TMS Group

The steric and electronic properties of the trimethylsilyl group can influence the regioselectivity of cycloaddition reactions.[2][3]

[3+2] Cycloadditions

TMS-protected alkynes can participate in [3+2] cycloaddition reactions with azides to form triazoles. The TMS group can direct the regioselectivity of this transformation.[9] This is a key reaction in "click chemistry," a concept that has revolutionized bioconjugation and drug discovery.[5][6][20]

[2+2+1] Cycloadditions

In titanium-catalyzed [2+2+1] pyrrole synthesis, TMS-protected alkynes have been shown to be selective cross-coupling partners.[1] Both the steric and electronic effects of the TMS group play a crucial role in achieving high selectivity for the desired pyrrole product.[1]

Addition Reactions to the Carbon-Carbon Triple Bond

The presence of the TMS group also influences the outcome of addition reactions across the alkyne's triple bond.

Electrophilic Additions

While alkynes are generally less reactive towards electrophiles than alkenes, they do undergo electrophilic addition reactions.[21][22][23] The addition of hydrogen halides (HX) to a TMS-alkyne will typically follow Markovnikov's rule, with the halogen adding to the carbon bearing the TMS group.[23]

Hydration

The hydration of a TMS-alkyne, typically catalyzed by a mercury salt, results in the formation of a ketone after tautomerization of the initial enol intermediate.[21][24] The regioselectivity of the hydration is influenced by the TMS group.

Spectral Characterization of Trimethylsilyl-Alkynes

The presence of the TMS group gives rise to characteristic signals in various spectroscopic analyses, which are useful for reaction monitoring and product characterization.

Table 3: Spectroscopic Signatures of the Trimethylsilyl Group in TMS-Alkynes

| Spectroscopy | Characteristic Signal | Chemical Shift / Wavenumber |

| ¹H NMR | Singlet for the nine equivalent methyl protons | δ ≈ 0.15 ppm[25] |

| ¹³C NMR | Signal for the methyl carbons | δ ≈ 0 ppm[25] |

| IR | C-Si stretching vibration | ~1250 cm⁻¹ and ~840 cm⁻¹ |

| IR | C≡C stretching vibration (often weak or absent in symmetrical alkynes) | ~2175 cm⁻¹ |

Applications in Drug Discovery and Development

The versatility of the terminal alkyne as a pharmacophore and a synthetic handle has made it a privileged functional group in medicinal chemistry.[5][6][7][26] TMS-alkynes serve as stable and versatile precursors to these important motifs. They are employed in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, where the alkyne can act as a "warhead" for covalent inhibition or participate in key binding interactions.[5] Furthermore, the ability to deprotect the TMS group to reveal a terminal alkyne allows for late-stage functionalization and the introduction of reporter groups or bioconjugation handles via "click" chemistry.[5][20]

Conclusion

The trimethylsilyl group, when appended to a terminal alkyne, is a multifaceted tool in the hands of the synthetic chemist. It serves not only as a reliable and readily cleavable protecting group but also as a subtle yet powerful director of reactivity. Its influence on the stability, regioselectivity, and participation in a wide range of synthetic transformations makes the TMS-alkyne a valuable and versatile building block. A thorough understanding of its reactivity, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage this functional group in the design and synthesis of novel and complex molecules.

References

- The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. Benchchem.

- Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-C

- Are trimethylsilyl protected alkynes stable towards acids and bases?.

- Application Notes and Protocols: Deprotection of the Trimethylsilyl Group

- Some Aspects of the Chemistry of Alkynylsilanes. Thieme.

- Deprotection mechanism. Reddit.

- The trimethylsilyl (TMS) group, used as a protecting group for al... Pearson+.

- Other Reactions of Silyl Alkynes. Gelest Technical Library.

- Recent Progress of Protecting Groups for Terminal Alkynes. MDPI.

- Deprotection of trimethylsilyl group of an alkyne. ChemSpider.

- Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes.

- A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. ElectronicsAndBooks.

- Sonogashira Coupling. Chemistry LibreTexts.

- Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. PMC.

- Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. Organic Chemistry Portal.

- Sonogashira Coupling. Organic Chemistry Portal.

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.

- Cross-Coupling of Alkynylsilanes. Gelest.

- Some Aspects of the Chemistry of Alkynylsilanes. PMC.

- Sonogashira coupling. Wikipedia.

- Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect.

- TMS Alkyne. Scribd.